Benzoximate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

67011-39-6 |

|---|---|

Molecular Formula |

C18H18ClNO5 |

Molecular Weight |

363.8 g/mol |

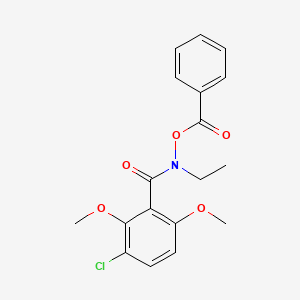

IUPAC Name |

[(3-chloro-2,6-dimethoxybenzoyl)-ethylamino] benzoate |

InChI |

InChI=1S/C18H18ClNO5/c1-4-20(25-18(22)12-8-6-5-7-9-12)17(21)15-14(23-2)11-10-13(19)16(15)24-3/h5-11H,4H2,1-3H3 |

InChI Key |

HOERQTQCTISLFR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Benzoximate on Spider Mites: A Technical Guide

An In-depth Examination of the Acaricidal Action of Benzoximate, Its Putative Neurological Impact, and the Role of Metabolic Resistance in Target Pests.

Introduction

This compound is an acaricide that has been utilized for the control of spider mites, notorious pests in agriculture and horticulture. Despite its use, the precise mechanism of action of this compound has remained largely unelucidated, with scientific literature often categorizing it as having an "unknown" or "non-specific" mode of action. This technical guide synthesizes the available research to provide a comprehensive overview of the current understanding of how this compound exerts its toxic effects on spider mites, with a particular focus on its potential neurotoxic properties and the well-documented role of metabolic resistance.

Core Mechanism of Action: An Unresolved Puzzle with Neurological Clues

The primary mode of action of this compound is not definitively established. However, a recurring hypothesis in the available literature points towards the disruption of the spider mite's nervous system. While the specific molecular target within the nervous system has not been identified, the symptoms of poisoning in spider mites are consistent with neurotoxic effects, leading to paralysis and eventual death. The lack of detailed electrophysiological studies on the effect of this compound on mite neurons means the exact nature of this disruption remains a critical knowledge gap.

Metabolic Resistance: The Key Role of Cytochrome P450 Monooxygenases

A significant body of evidence highlights the crucial role of metabolic detoxification in spider mite resistance to this compound. Specifically, cytochrome P450 monooxygenases (P450s), a superfamily of enzymes involved in the metabolism of a wide range of xenobiotics, have been implicated in breaking down this compound, thereby reducing its toxicity.

Quantitative Evidence of P450-Mediated Resistance

Studies on resistant strains of the two-spotted spider mite, Tetranychus urticae, have provided quantitative data supporting the role of P450s in this compound resistance. A fenpyroximate-resistant strain of T. urticae was found to exhibit a high level of cross-resistance to this compound, with a resistance ratio (RR) of 55.[1][2] This indicates that the resistant strain is 55 times less susceptible to this compound than a susceptible strain.

The involvement of P450s in this resistance was confirmed through synergist experiments using piperonyl butoxide (PBO), a known inhibitor of P450 enzymes. The application of PBO in conjunction with fenpyroximate significantly increased the toxicity of the acaricide in the resistant strain, demonstrating that P450-mediated metabolism is a key resistance mechanism.[1][2] While specific quantitative data for the synergistic effect of PBO on this compound in this particular study is not detailed, the strong cross-resistance pattern strongly implies a shared detoxification pathway.

Table 1: Resistance Profile of a Fenpyroximate-Resistant Strain of Tetranychus urticae to this compound

| Acaricide | Resistance Ratio (RR) |

| This compound | 55 |

Data from Kim et al., 2004. The resistance ratio is a measure of how many times more resistant the selected strain is to a pesticide compared to a susceptible strain.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not widely available in the public domain. However, based on standard toxicological and biochemical research practices, the following methodologies would be central to elucidating its effects.

Bioassay for Determining Acaricide Toxicity (LC50)

A standard method to quantify the toxicity of an acaricide is the leaf-dip bioassay.

-

Mite Rearing: A susceptible and, if available, a resistant strain of spider mites (e.g., Tetranychus urticae) are reared on a suitable host plant, such as bean plants, under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark photoperiod).

-

Preparation of Test Solutions: Serial dilutions of this compound are prepared in a suitable solvent (e.g., acetone) and then emulsified in water containing a surfactant.

-

Leaf Disc Preparation: Leaf discs from the host plant are excised and dipped into the respective test solutions for a standardized period (e.g., 5 seconds). Control discs are dipped in a solution containing only the solvent and surfactant.

-

Mite Exposure: After air-drying, the treated leaf discs are placed on a moistened substrate (e.g., agar or wet cotton) in Petri dishes. A defined number of adult female mites are then transferred to each leaf disc.

-

Mortality Assessment: Mortality is assessed after a specific time period (e.g., 24 or 48 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is subjected to probit analysis to determine the median lethal concentration (LC50), which is the concentration of the acaricide that causes 50% mortality in the test population.

Synergist Assay to Investigate Metabolic Resistance

To determine the involvement of specific enzyme systems in resistance, a synergist assay is performed.

-

Synergist Application: The bioassay protocol described above is followed, but with the inclusion of a synergist, such as piperonyl butoxide (PBO) to inhibit P450s, in the acaricide solutions. The synergist is typically used at a concentration that is non-toxic to the mites on its own.

-

Comparative Analysis: The LC50 of the acaricide in the presence of the synergist is compared to the LC50 of the acaricide alone.

-

Calculation of Synergism Ratio (SR): The degree of synergism is quantified by calculating the synergism ratio: SR = LC50 of acaricide alone / LC50 of acaricide + synergist. An SR value significantly greater than 1 indicates that the inhibited enzyme system plays a role in the detoxification of the acaricide.

Visualizing the Mechanism and Resistance

Logical Relationship of this compound Action and Resistance

The following diagram illustrates the proposed, though not fully confirmed, mechanism of action of this compound and the key role of cytochrome P450 in conferring resistance in spider mites.

Caption: Proposed pathway of this compound action and P450-mediated resistance.

Conclusion and Future Research Directions

The mechanism of action of this compound on spider mites remains an area requiring further intensive investigation. While evidence points towards a neurotoxic mode of action, the precise molecular target is yet to be identified. A significant advancement in our understanding lies in the confirmed role of cytochrome P450 monooxygenases in the metabolic detoxification of this compound, which is a key mechanism of resistance in spider mite populations.

Future research should prioritize the following areas to provide a more complete picture of this compound's mode of action:

-

Electrophysiological Studies: To pinpoint the specific neuronal channels or receptors affected by this compound.

-

Enzyme Inhibition Assays: To investigate if this compound or its metabolites directly inhibit critical enzymes in the spider mite's nervous system, such as acetylcholinesterase.

-

Quantitative Synergism Studies: To obtain precise synergism ratios for this compound with PBO in resistant spider mite strains to better quantify the contribution of P450s to resistance.

-

Metabolite Identification: To identify the specific metabolites of this compound produced by spider mite P450s and confirm their reduced toxicity.

A deeper understanding of the core mechanism of this compound will not only be of academic interest but will also be invaluable for the development of more effective and sustainable resistance management strategies for this and other acaricides.

References

Chemical and physical properties of Benzoximate

An In-Depth Technical Guide to the Chemical and Physical Properties of Benzoximate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-systemic acaricide belonging to the bridged diphenyl acaricide group, primarily used to control mites and spider mites on various crops.[1] Its efficacy is derived from its contact and stomach action, which appears to disrupt the nervous system of the target pests.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its proposed mechanism of action, and standardized experimental protocols for determining its key physicochemical parameters. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using Graphviz diagrams.

Chemical Identity

This compound is identified by several names and registry numbers across various chemical databases. A summary of its key identifiers is provided in Table 1.

Table 1. Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | [(3-chloro-2,6-dimethoxybenzoyl)-ethylamino] benzoate | [2] |

| CAS Name | Benzoic acid anhydride with 3-chloro-N-ethoxy-2,6-dimethoxybenzenecarboximidic acid | [3] |

| CAS Registry Number | 29104-30-1 | [2][4] |

| Molecular Formula | C₁₈H₁₈ClNO₅ | [2][4] |

| SMILES | CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 | [2] |

| InChIKey | HOERQTQCTISLFR-UHFFFAOYSA-N | [2] |

| Synonyms | Benzomate, Citrazon, Acarmate, Artaban, Azomate | [1][2][4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation requirements. A summary of these properties is presented in Table 2.

Table 2. Physical and Chemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Weight | 363.8 | g/mol | [2] |

| Physical State | White to off-white solid | - | |

| Melting Point | 73 | °C | |

| Boiling Point | Decomposes before boiling | °C | [1] |

| Water Solubility | 30 (at 20°C, pH 7) | mg/L | [1] |

| Solubility in Organic Solvents | Xylene: 710,000Benzene: 650,000Hexane: 80,000DMSO: Soluble | mg/L | [1] |

| Density | 1.21 | g/cm³ | |

| XLogP3-AA | 4.1 | - | [2] |

Mechanism of Action

This compound functions as a non-systemic acaricide with both contact and stomach action.[1] While its precise molecular target has not been fully elucidated, the mode of action is understood to be the disruption of nervous system function in mites.[1] This neurotoxic effect is a common mechanism for many pesticides, which often target ion channels or enzymes critical for nerve impulse transmission, leading to paralysis and death of the pest.[6][7][8][9]

Experimental Protocols

The determination of physicochemical properties for pesticides like this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).[10][11][12] These standardized methods ensure data consistency and reliability for regulatory and research purposes.

Melting Point Determination (OECD 102)

The melting point is a fundamental property for the characterization and purity assessment of a solid substance.[13][14][15][16][17]

-

Principle: This guideline describes several methods, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[14][15] For the capillary method, a small, powdered sample is heated in a capillary tube, and the temperature range from the initial to the final stage of melting is recorded.[13]

-

Apparatus:

-

Capillary tubes

-

Calibrated thermometer or temperature sensor

-

Heating bath (e.g., oil bath) or a metal block apparatus[13]

-

-

Procedure (Capillary Method Summary):

-

A dry, powdered sample of this compound is packed into a capillary tube.

-

The tube is placed in a heating apparatus.

-

The temperature is raised at a controlled rate.

-

The temperatures at which melting begins and is complete are recorded as the melting range.[13]

-

Water Solubility (OECD 105)

Water solubility is a critical parameter for predicting the environmental transport and fate of a chemical.[3][18][19][20][21]

-

Principle: The OECD 105 guideline details two primary methods: the flask method for substances with solubilities above 10⁻² g/L and the column elution method for solubilities below this threshold.[3][18][19] The goal is to create a saturated aqueous solution at a constant temperature and then measure the concentration of the dissolved substance.[18][19]

-

Apparatus:

-

Constant temperature water bath or shaker

-

Flasks or a packed column with an inert support material

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC)

-

-

Procedure (Flask Method Summary):

-

An excess amount of this compound is added to a flask containing purified water.

-

The mixture is agitated in a constant temperature bath (typically 20°C) until equilibrium is reached.[18][19]

-

The solution is centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.

-

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | C18H18ClNO5 | CID 34475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. filab.fr [filab.fr]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound (CAS 29104-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nerve Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis - Tox Lab [toxlab.co]

- 11. CIPAC-Methods [laus.group]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. acri.gov.tw [acri.gov.tw]

- 14. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. books.google.cn [books.google.cn]

- 19. laboratuar.com [laboratuar.com]

- 20. oecd.org [oecd.org]

- 21. Water Solubility | Scymaris [scymaris.com]

Benzoximate: A Technical Guide to its History, Development, and Acaricidal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoximate is an oxime-based acaricide first introduced in the early 1970s for the control of spider mites on various agricultural crops. While now largely considered obsolete in many regions, a technical understanding of its history, chemical properties, and biological activity remains pertinent for the development of new acaricidal agents and for understanding the evolution of pesticide science. This guide provides a comprehensive overview of this compound, including its development, synthesis, mode of action, and toxicological profile, with a focus on presenting quantitative data and experimental methodologies.

Introduction and Historical Development

This compound was developed by the Japanese company Nippon Soda and introduced in 1971.[1] It emerged during a period of significant research and development in synthetic pesticides aimed at addressing the growing problem of acaricide resistance in phytophagous mites. As a non-systemic acaricide with contact and stomach action, it was primarily used to control spider mites, including their eggs, on crops such as apples, citrus fruits, and grapes.[1][2] Trade names for this compound included Citrazon and Aazomate.[2] Although it saw use in various parts of the world, its registration has since lapsed in many countries, including those in the European Union, and it is now considered largely obsolete.[1]

Chemical Properties and Synthesis

This compound is a bridged diphenyl acaricide.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | benzoic 3-chloro-N-ethoxy-2,6-dimethoxybenzimidic anhydride |

| Chemical Formula | C₁₈H₁₈ClNO₅ |

| Molecular Weight | 363.79 g/mol |

| CAS Registry Number | 29104-30-1 |

| Appearance | Colorless crystals |

| Water Solubility | Moderately soluble |

| Volatility | Quite volatile |

Table 1: Chemical and Physical Properties of this compound

The synthesis of this compound involves the reaction of ethyl 3-chloro-2,6-dimethoxybenzohydroxamate with benzoyl chloride.[2] A generalized workflow for its synthesis is depicted in the following diagram.

Caption: Generalized synthesis workflow for this compound.

Mode of Action

The precise mode of action of this compound is not well-elucidated but is understood to be neurotoxic.[1] It acts as a nerve poison, likely disrupting the normal function of the mite's nervous system.[1] As a non-systemic acaricide, it is effective upon direct contact or ingestion by the target pest.[1]

While the specific molecular target of this compound has not been definitively identified, a generalized signaling pathway for a neurotoxic acaricide can be conceptualized. Such compounds often interfere with synaptic transmission by targeting neurotransmitter receptors or ion channels. The following diagram illustrates a hypothetical signaling pathway for a neurotoxic acaricide. It is important to note that this is a generalized representation, and the exact target of this compound within this pathway is unknown.

Caption: Hypothetical signaling pathway of a neurotoxic acaricide.

Efficacy and Spectrum of Activity

This compound was primarily used to control spider mites (Tetranychidae), including both adult mites and their eggs.[1] Key target pests included the European red mite (Panonychus ulmi) and the two-spotted spider mite (Tetranychus urticae). It was applied to a variety of crops, most notably apples, citrus, and grapes.[1][2]

Experimental Protocols

The evaluation of acaricidal efficacy typically involves standardized bioassays. A generalized protocol for a leaf-disc bioassay, a common method for assessing the toxicity of acaricides to spider mites, is described below.

Experimental Protocol: Leaf-Disc Bioassay for Acaricide Efficacy

-

Preparation of Leaf Discs:

-

Select healthy, untreated leaves from the host plant (e.g., bean, apple, or citrus).

-

Cut uniform discs from the leaves, typically 2-4 cm in diameter.

-

Place each leaf disc, abaxial side up, on a layer of moistened cotton or agar in a petri dish to maintain turgor.

-

-

Preparation of Acaricide Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol).

-

Make a series of serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., Triton X-100) to achieve a range of test concentrations.

-

A control solution containing only the solvent and surfactant in water should also be prepared.

-

-

Treatment Application:

-

Immerse each leaf disc in the respective acaricide dilution or control solution for a standardized period (e.g., 5-10 seconds).

-

Allow the leaf discs to air-dry completely in a fume hood.

-

-

Mite Infestation:

-

Using a fine brush, transfer a known number of adult female spider mites (e.g., 10-20) onto the treated surface of each leaf disc.

-

Seal the petri dishes with a ventilated lid to prevent mite escape.

-

-

Incubation and Assessment:

-

Incubate the petri dishes under controlled conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Assess mite mortality at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

-

Data Analysis:

-

Correct the observed mortality for control mortality using Abbott's formula.

-

Perform probit analysis on the concentration-mortality data to determine the LC50 and LC90 values.

-

The following diagram illustrates the general workflow for this type of bioassay.

Caption: Generalized workflow for an acaricide leaf-disc bioassay.

Metabolism and Environmental Fate

Detailed studies on the specific metabolic pathways of this compound in plants and animals are not widely available. However, like many xenobiotics, its metabolism would likely proceed through Phase I and Phase II reactions.

-

In Animals: Ingested this compound would likely undergo hydrolysis of the ester linkage, followed by oxidation and conjugation (e.g., with glucuronic acid or sulfate) to increase water solubility and facilitate excretion.

-

In Plants: Metabolism in plants would also likely involve hydrolysis and oxidation, followed by conjugation with sugars (glycosylation) to form more polar and less toxic metabolites, which can then be sequestered in vacuoles or incorporated into cell wall components.

The environmental fate of this compound is characterized by its moderate water solubility and volatility.[1] Information on its persistence in soil and water is limited.

Toxicology

This compound exhibits low acute toxicity to mammals but is classified as an eye irritant.[1]

| Species | Route | Value |

| Rat | Oral | >15000 mg/kg |

| Mouse | Oral | >12000 mg/kg |

| Rabbit | Oral | >10000 mg/kg |

Table 2: Acute Toxicity of this compound

In terms of ecotoxicology, this compound is considered moderately to highly toxic to aquatic organisms.[1]

Resistance

The development of resistance is a significant challenge in the long-term efficacy of any acaricide. While specific mechanisms of resistance to this compound have not been extensively documented, common resistance mechanisms in spider mites to other acaricides include:

-

Target-site insensitivity: Mutations in the target protein that reduce its affinity for the acaricide.

-

Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases, which metabolize the acaricide to non-toxic forms.

Conclusion

This compound represents a historically significant development in the chemical control of phytophagous mites. While its use has declined due to the development of newer acaricides and potential resistance issues, a technical understanding of its properties and biological activity provides valuable context for the ongoing research and development of novel pest management strategies. The lack of detailed publicly available data on its specific mode of action and efficacy underscores the importance of thorough documentation and data sharing in the field of pesticide science.

References

The Environmental Fate and Degradation of Benzoximate in Soil: A Technical Guide

Introduction

Benzoximate, a non-systemic acaricide, was previously used to control mites on various crops.[1] Its chemical formula is C18H18ClNO5.[2][3] Understanding the environmental fate and degradation of pesticides like this compound is crucial for assessing their potential long-term impact on ecosystems. The primary dissipation processes for pesticides in soil include chemical degradation (e.g., hydrolysis), photodegradation, and microbial biodegradation. This guide outlines the likely pathways and experimental approaches for evaluating the environmental persistence of this compound in terrestrial environments.

Physicochemical Properties of this compound

A summary of the available physicochemical properties of this compound is presented in Table 1. Notably, data regarding its soil degradation kinetics are largely unavailable.[4]

| Property | Value | Reference |

| Molecular Formula | C18H18ClNO5 | [2][3] |

| Molecular Weight | 363.8 g/mol | [3] |

| CAS Registry Number | 29104-30-1 | [2] |

| Water Solubility | Moderately soluble (specific value not available) | [4] |

| Vapor Pressure | Data not available | |

| Log Kow | Data not available | |

| Aqueous Hydrolysis DT₅₀ (pH 7, 20°C) | Stable | [4] |

| Soil Aerobic Metabolism DT₅₀ (Typical) | Not Available | [4] |

| Soil Aerobic Metabolism DT₅₀ (Lab at 20°C) | Not Available | [4] |

| Soil Aerobic Metabolism DT₅₀ (Field) | Not Available | [4] |

Degradation Pathways in Soil

The degradation of this compound in soil is expected to occur through a combination of hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The this compound molecule contains an anhydride linkage which is susceptible to hydrolysis. Although reported to be stable at neutral pH, hydrolysis may be more significant under acidic or alkaline conditions.[4]

Potential Hydrolysis Products: Based on its structure, hydrolysis of this compound would likely yield benzoic acid and 3-chloro-N-ethoxy-2,6-dimethoxybenzamide.

Photolysis

Photolysis is the degradation of a compound by light, particularly sunlight. Pesticides on the soil surface can be degraded by photolysis. The rate and extent of photolysis depend on the light absorption properties of the molecule and the intensity of solar radiation.

Potential Photolysis Products: Photolysis can lead to the cleavage of the molecule at various points, potentially resulting in a complex mixture of degradation products. Without experimental data, the exact photoproducts of this compound are unknown.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is often the most significant pathway for the dissipation of pesticides in soil. The rate of biodegradation is influenced by soil properties such as organic matter content, pH, temperature, and moisture, as well as the composition of the microbial community.[5]

Potential Biodegradation Products: Microorganisms can utilize a variety of enzymatic reactions to degrade pesticides, including hydrolysis, oxidation, and reduction. The initial step in this compound biodegradation is likely the hydrolysis of the anhydride bond, followed by further degradation of the resulting aromatic rings.

Experimental Protocols

Standardized laboratory and field studies are required to determine the environmental fate of pesticides. The following sections outline the general methodologies that would be employed.

Soil Degradation Study (Aerobic)

This study determines the rate and route of degradation of a pesticide in soil under aerobic conditions.

Methodology:

-

Soil Selection: A minimum of three different soil types with varying textures, organic carbon content, and pH are typically used.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a known concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. Aerobic conditions are maintained by ensuring adequate air supply.

-

Sampling and Analysis: At various time intervals, replicate soil samples are extracted with an appropriate solvent. The parent compound and its degradation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS).[1]

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the half-life (DT₅₀) and the time for 90% dissipation (DT₉₀).

Hydrolysis Study

This study determines the rate of abiotic degradation in aqueous solutions at different pH values.

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: this compound is added to each buffer solution at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed by HPLC to determine the concentration of the parent compound.

-

Data Analysis: The degradation rate constant and half-life are calculated for each pH.

Photolysis on Soil Surface Study

This study evaluates the degradation of a pesticide on the soil surface when exposed to light.

Methodology:

-

Soil Preparation: A thin layer of soil is applied to a suitable support (e.g., glass plate).

-

Test Substance Application: Radiolabeled this compound is applied uniformly to the soil surface.

-

Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) for a defined period. Control samples are kept in the dark.

-

Sampling and Analysis: At various time intervals, the soil is extracted and analyzed for the parent compound and photoproducts.

-

Data Analysis: The rate of photolytic degradation and the half-life are determined by comparing the degradation in the light-exposed and dark control samples.

Summary of Quantitative Data

As previously stated, specific quantitative data for the environmental fate of this compound in soil is not available. Table 2 is presented as a template to be populated should such data become available.

| Parameter | Soil Type 1 | Soil Type 2 | Soil Type 3 | Reference |

| Aerobic Soil Metabolism DT₅₀ (days) | N/A | N/A | N/A | |

| Aerobic Soil Metabolism DT₉₀ (days) | N/A | N/A | N/A | |

| Major Degradation Products | N/A | N/A | N/A | |

| Hydrolysis Half-life (pH 4, days) | N/A | N/A | N/A | |

| Hydrolysis Half-life (pH 7, days) | Stable | Stable | Stable | [4] |

| Hydrolysis Half-life (pH 9, days) | N/A | N/A | N/A | |

| Photolysis Half-life on Soil (days) | N/A | N/A | N/A |

Conclusion

Due to its status as an obsolete pesticide, there is a significant lack of data regarding the environmental fate and degradation of this compound in soil. Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis of the anhydride bond and subsequent microbial degradation of the resulting aromatic compounds. To definitively characterize its environmental persistence, comprehensive studies following standardized protocols for soil metabolism, hydrolysis, and photolysis would be necessary. The information and templates provided in this guide serve as a framework for how such an assessment would be conducted and the types of data that would be generated.

References

Benzoximate: A Technical Overview of an Acaricidal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoximate is a non-systemic acaricide, primarily effective against mites through contact and stomach action. Historically, it has been used to control all life stages of spider mites on various fruit crops and ornamental plants. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and available experimental protocols. Due to its status as an obsolete pesticide, detailed information regarding its specific synthesis pathway and precise molecular mechanism of action is limited in publicly accessible literature.

Chemical Identity

IUPAC Name: benzoic (EZ)-3-chloro-N-ethoxy-2,6-dimethoxybenzenecarboximidic anhydride[1]

Systematic Name: (3-chloro-2,6-dimethoxyphenyl)(ethoxyimino)methyl benzoate[2][3]

CAS Registry Number: 29104-30-1[1][4]

Molecular Formula: C₁₈H₁₈ClNO₅[1][4]

Molecular Weight: 363.79 g/mol [5]

Synonyms

This compound is known by a variety of synonyms, including:

-

Acarmate[1]

-

Artaban[1]

-

Aazomate[5]

-

Azomate[1]

-

Benzomate[5]

-

Ethyl O-benzoyl-3-chloro-2,6-dimethoxybenzohydroxamate[5]

-

NA-53[1]

-

Benzoic acid, anhydride with 3-chloro-N-ethoxy-2,6-dimethoxybenzenecarboximidic acid[5]

Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 73 °C | --INVALID-LINK-- |

| Boiling Point | 483.3 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 1.21 g/cm³ (Predicted) | --INVALID-LINK-- |

| Water Solubility | 30.26 mg/L | --INVALID-LINK-- |

| Vapor Pressure | 1.7E-09 mmHg at 25°C | --INVALID-LINK-- |

| Log P (Octanol-Water Partition Coefficient) | 2.39 | --INVALID-LINK-- |

Table 2: Toxicological Data for this compound

| Test Organism | Endpoint | Value | Reference |

| Fish | LC50 | 1.75 mg/L | --INVALID-LINK-- |

| Aquatic Environment | GHS Classification | Harmful to aquatic life with long lasting effects (H412) | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely available in the public domain, likely due to its status as an obsolete and proprietary pesticide. However, the general synthetic route is understood to be a six-step process originating from resorcinol.[5] The synthesis involves key chemical transformations including:

-

Methylation: Introduction of methyl groups.

-

Carboxylation: Addition of a carboxyl group.

-

Benzene Nucleochlorination: Chlorination of the benzene ring.

-

Acylation: Introduction of an acyl group.

-

Condensation: A reaction joining two molecules with the elimination of a small molecule like water.

-

Benzoylation: Introduction of a benzoyl group.

This sequence of reactions ultimately leads to the formation of the bridged diphenyl structure with the necessary functional groups for its acaricidal activity.[6]

Determination of this compound Residues in Crops

A detailed method for the analysis of this compound residues in citrus fruits using High-Performance Liquid Chromatography (HPLC) has been established.

1. Extraction:

- A sample of the crop is extracted with a methanol/water solution.

- The extract is then partitioned into dichloromethane.

2. Concentration and Clean-up:

- The dichloromethane phase is concentrated under reduced pressure.

- The concentrated extract is purified using a Sep-Pak Florisil cartridge.

3. HPLC Analysis:

- The purified sample is analyzed by HPLC with UV detection at 235 nm.

- A Lichrospher PR-18 column is used for separation.

This method has demonstrated average recoveries of 92.4-94.9% with a detection limit of 0.05 ppm.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in publicly available research. It is classified as a non-systemic acaricide that exerts its toxic effects on mites through both direct contact and ingestion.[6] The available information suggests that this compound likely acts as a neurotoxin, disrupting the normal function of the mite's nervous system.[6] However, the specific molecular target, such as a particular receptor or enzyme, and the subsequent signaling pathways that are affected remain unknown. This lack of detailed information prevents the construction of a signaling pathway diagram.

Logical Workflow for Pesticide Action

While a specific signaling pathway for this compound is not known, a general logical workflow for the action of a neurotoxic pesticide can be conceptualized.

Caption: Generalized workflow of a neurotoxic pesticide from application to effect.

Conclusion

This compound is a historically significant acaricide with a well-defined chemical structure and known physicochemical properties. While a general synthetic strategy and a detailed protocol for residue analysis exist, specific details on its synthesis and, critically, its molecular mechanism of action are not well-documented in accessible literature. This is a common challenge for older, obsolete agrochemicals. Further research, potentially through access to historical industry archives or advanced toxicological studies, would be necessary to fully elucidate its mode of action at the molecular level.

References

- 1. This compound | C18H18ClNO5 | CID 34475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [sitem.herts.ac.uk]

Benzoximate: A Technical Deep-Dive into its Mode of Action and Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoximate is a non-systemic acaricide with contact and stomach action, primarily used to control spider mites (Tetranychus species) in a variety of agricultural and horticultural settings, including on fruit trees and ornamental plants. While it has been in use for several decades, a comprehensive understanding of its precise mode of action and the biochemical pathways leading to resistance remains a subject of ongoing investigation. This technical guide synthesizes the current knowledge on this compound, providing an in-depth analysis of its mechanism of action, the development of resistance in target pest populations, and detailed experimental protocols for relevant bioassays.

Mode of Action

The exact molecular target of this compound has not been definitively elucidated in publicly available scientific literature. However, the prevailing hypothesis, supported by indirect evidence, points towards the disruption of mitochondrial energy metabolism.

The Mitochondrial Electron Transport (MET) Inhibition Hypothesis

The strongest evidence for this compound's mode of action comes from cross-resistance studies. Research on mite populations resistant to fenpyroximate, a known inhibitor of the mitochondrial electron transport (MET) chain at Complex I (NADH:ubiquinone oxidoreductase), has demonstrated a high level of cross-resistance to this compound. This suggests that both acaricides may share a similar target site or be affected by the same resistance mechanisms.

Inhibition of MET Complex I disrupts the flow of electrons, which in turn halts the production of ATP, the primary energy currency of the cell. This cellular energy crisis leads to physiological disruption, paralysis, and eventual death of the mite. While direct experimental data confirming this compound's binding to and inhibition of mite MET Complex I is lacking, the cross-resistance data provides a compelling, albeit indirect, line of evidence.

dot

Caption: Proposed Mode of Action of this compound via Inhibition of MET Complex I.

Neurotoxic Effects

Some literature describes this compound as a neurotoxin, suggesting it may disrupt the normal functioning of the mite's nervous system. However, the specific target within the nervous system (e.g., ion channels, receptors, or enzymes) has not been identified. It is plausible that the disruption of cellular energy production through MET inhibition could secondarily lead to neurotoxic symptoms, as the nervous system is highly dependent on a constant supply of ATP to maintain ion gradients and transmit nerve impulses.

Resistance Mechanisms

The development of resistance to this compound in spider mite populations is a significant concern for its continued efficacy. The primary mechanisms of resistance are thought to be metabolic, involving the detoxification of the acaricide by enzymes.

Metabolic Resistance

Metabolic resistance occurs when insects or mites evolve enhanced abilities to break down and excrete pesticides before they can reach their target site. In the case of this compound, two major enzyme families are implicated:

-

Mixed-Function Oxidases (MFOs): Also known as cytochrome P450 monooxygenases, these enzymes play a crucial role in the detoxification of a wide range of xenobiotics. Increased MFO activity can lead to the oxidative metabolism of this compound, rendering it non-toxic.

-

Esterases: These enzymes hydrolyze ester bonds, and this compound possesses an ester linkage in its chemical structure. Elevated esterase activity can lead to the cleavage of this bond, inactivating the molecule.

dot

Caption: Metabolic Resistance Mechanisms to this compound in Spider Mites.

Quantitative Data

The following tables summarize available quantitative data on the efficacy of this compound and the levels of resistance observed in spider mite populations.

Table 1: Efficacy of this compound and Other Acaricides against Tetranychus urticae

| Acaricide | LC50 (mg/L) | 95% Fiducial Limits (mg/L) | Slope ± SE | Reference |

| Lambda-cyhalothrin | 4.88 | 3.84 - 6.03 | 2.13 ± 0.22 | [1] |

| Spinosad | 6.72 | 5.48 - 8.08 | 2.30 ± 0.23 | [1] |

| Chlorpyrifos | 11.44 | 9.38 - 13.78 | 2.36 ± 0.24 | [1] |

| Deltamethrin | 12.86 | 10.43 - 15.65 | 2.27 ± 0.23 | [1] |

| Profenofos | 16.47 | 13.62 - 19.74 | 2.45 ± 0.25 | [1] |

Note: Specific LC50 values for this compound were not available in the reviewed literature for direct comparison in this table.

Table 2: Resistance Ratios of a Fenpyroximate-Resistant Strain of Tetranychus urticae to Various Acaricides

| Acaricide | Resistance Ratio (RR) |

| Fenpyroximate | 252 |

| Acrinathrin | 196 |

| This compound | 55 |

| Propargite | 64 |

| Abamectin | 11-40 |

| Fenbutatin oxide | 11-40 |

| Fenpropathrin | 11-40 |

| Pyridaben | 11-40 |

| Tebufenpyrad | 11-40 |

| Azocyclotin | < 10 |

| Bromopropylate | < 10 |

| Chlorfenapyr | < 10 |

| Dicofol | < 10 |

| Fenazaquin | < 10 |

| Milbemectin | < 10 |

Data from a study on a fenpyroximate-resistant strain, indicating high cross-resistance to this compound.

Experimental Protocols

Acaricide Bioassay: Leaf-Dip Method

This method is commonly used to determine the toxicity of acaricides to spider mites.

Workflow:

dot

Caption: Workflow for a Leaf-Dip Acaricide Bioassay.

Detailed Methodology:

-

Preparation of Acaricide Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100). From this stock, create a series of serial dilutions in distilled water to achieve the desired test concentrations. A control solution containing only the solvent and surfactant should also be prepared.

-

Leaf Disc Preparation: Excise leaf discs (e.g., 2-3 cm in diameter) from a suitable host plant (e.g., bean, Phaseolus vulgaris) that has been grown without pesticide exposure.

-

Treatment: Immerse each leaf disc in the respective acaricide dilution or control solution for 5-10 seconds with gentle agitation.

-

Drying: Place the treated leaf discs on a clean, non-absorbent surface and allow them to air dry completely.

-

Bioassay Arenas: Place the dried leaf discs, abaxial side up, on a layer of moistened cotton or agar in Petri dishes.

-

Mite Infestation: Carefully transfer a known number of adult female spider mites (e.g., 20-30) onto the surface of each leaf disc using a fine camel-hair brush.

-

Incubation: Seal the Petri dishes and incubate them in a controlled environment chamber at standardized conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 hour light:dark photoperiod).

-

Mortality Assessment: After 24, 48, and 72 hours, examine the mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and other toxicity parameters.

Mixed-Function Oxidase (MFO) Activity Assay

This assay measures the activity of cytochrome P450 monooxygenases, which are involved in metabolic resistance. A common method is the p-nitroanisole O-demethylation (PNOD) assay.

Workflow:

dot

Caption: Workflow for a Mixed-Function Oxidase (MFO) Activity Assay.

Detailed Methodology:

-

Enzyme Preparation: Homogenize a known number of mites in an ice-cold phosphate buffer (e.g., 0.1 M, pH 7.5) containing protease inhibitors. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant, containing the microsomal fraction, is used as the enzyme source.

-

Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the microsomal preparation, phosphate buffer, and an NADPH-generating system (or NADPH directly).

-

Reaction Initiation: Start the reaction by adding the substrate, p-nitroanisole.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as hydrochloric acid.

-

Quantification: The product of the reaction, p-nitrophenol, is quantified by measuring the absorbance at 405 nm using a spectrophotometer or microplate reader.

-

Calculation: Calculate the specific activity of the MFOs (e.g., in nmol of product formed per minute per mg of protein) by comparing the absorbance to a standard curve of p-nitrophenol.

Esterase Activity Assay

This assay measures the activity of esterases, another key group of detoxification enzymes. A common method uses α-naphthyl acetate as a substrate.

Workflow:

dot

Caption: Workflow for an Esterase Activity Assay.

Detailed Methodology:

-

Enzyme Preparation: Prepare a mite homogenate as described for the MFO assay. The supernatant after centrifugation is used as the enzyme source.

-

Reaction Mixture: In a microplate well or test tube, combine the enzyme supernatant with a phosphate buffer.

-

Reaction Initiation: Add the substrate, α-naphthyl acetate, to start the reaction.

-

Incubation: Incubate the mixture at a controlled temperature for a specific duration.

-

Color Development: Stop the reaction and develop a color by adding a solution of a diazonium salt, such as Fast Blue B salt, which reacts with the product (α-naphthol) to form a colored azo dye.

-

Quantification: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 600 nm) using a spectrophotometer or microplate reader.

-

Calculation: Determine the esterase activity (e.g., in nmol of product formed per minute per mg of protein) by comparing the absorbance to a standard curve of α-naphthol.

Conclusion

While the precise molecular target of this compound remains to be definitively identified, the available evidence strongly suggests that it acts as a mitochondrial electron transport inhibitor, likely at Complex I. Resistance to this compound in spider mite populations is primarily attributed to enhanced metabolic detoxification mediated by mixed-function oxidases and esterases. A thorough understanding of these mechanisms is crucial for the development of effective resistance management strategies and the design of novel acaricides. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mode of action and resistance mechanisms of this compound and other acaricides.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Benzoximate

Introduction

Benzoximate is a non-systematic acaricide used to control mites on various crops, including citrus fruits. Monitoring its residue levels is crucial to ensure food safety and compliance with regulatory limits. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound residues in citrus fruit samples. The described protocol includes sample preparation, chromatographic conditions, and validation parameters, providing a comprehensive guide for researchers and analytical scientists.

Data Presentation

The performance of the HPLC method for this compound analysis is summarized in the following tables.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | Lichrospher PR-18 |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min (Typical) |

| Injection Volume | 20 µL (Typical) |

| Detection Wavelength | 235 nm |

| Retention Time | Approximately 19.9 min |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 10 µg/mL |

| Regression Equation | Y = 31559X - 2343 |

| Correlation Coefficient (r) | 0.9993 |

| Limit of Detection (LOD) | 0.05 ppm[1][2] |

| Average Recovery (1-3 ppm fortification) | 92.4% - 94.9%[1][2] |

Experimental Protocols

1. Reagents and Materials

-

This compound analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Water (HPLC grade or equivalent)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Sep-Pak Florisil cartridges

2. Standard Solution Preparation

Prepare a stock solution of this compound by accurately weighing and dissolving the standard in methanol to a concentration of 100 µg/mL. From this stock solution, prepare a series of working standards (e.g., 1, 2, 4, 6, 8, and 10 µg/mL) by serial dilution with methanol.[2]

3. Sample Preparation Protocol

This protocol is optimized for the extraction of this compound from citrus fruit samples.

-

Homogenization: Weigh 10 g of a representative, homogenized citrus fruit sample (including both peel and flesh) into a suitable container.[2]

-

Extraction: Add 30 mL of water and 80 mL of methanol to the homogenized sample. Shake vigorously for 3 minutes.[2]

-

Filtration: Filter the mixture. Wash the residue and the container with an additional 50 mL of methanol and pass it through the same filter.[2]

-

Concentration: Combine the filtrates and evaporate the solvent to a volume of approximately 50 mL using a rotary evaporator at 35°C.[2]

-

Liquid-Liquid Partitioning: Transfer the concentrated extract to a separatory funnel. Add 50 mL of a 5% NaCl solution. Perform two successive extractions with 70 mL and 50 mL of dichloromethane.[2]

-

Drying and Evaporation: Combine the organic (dichloromethane) layers and dry them by passing through anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at 35°C.[2]

-

Reconstitution: Dissolve the residue in 5 mL of dichloromethane.[2]

4. Solid-Phase Extraction (SPE) Cleanup Protocol

-

Cartridge Activation: Activate a Sep-Pak Florisil cartridge by passing 10 mL of dichloromethane through it.[2]

-

Sample Loading: Load 2 mL of the reconstituted sample extract from the previous step onto the activated cartridge.[2]

-

Elution: Elute the this compound from the cartridge with 15 mL of dichloromethane.[2]

-

Final Concentration and Reconstitution: Evaporate the eluate to dryness. Dissolve the final residue in 2 mL of methanol. This solution is now ready for HPLC analysis.[2]

5. HPLC Analysis

Inject the prepared sample and standard solutions into the HPLC system using the parameters outlined in Table 1. Create a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Caption: Workflow for this compound Analysis in Citrus Fruits.

References

Application Notes and Protocols for the Quantification of Benzoximate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoximate is a non-systematic acaricide effective against a variety of mites on citrus and other crops. Accurate quantification of this compound residues is crucial for ensuring food safety and for research and development purposes. This document provides a detailed protocol for the quantification of this compound, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method due to the compound's thermal instability. While a Gas Chromatography (GC) method is also discussed, it is presented with significant caveats regarding the thermal lability of this compound.

Challenges in this compound Quantification by Gas Chromatography

A significant challenge in the analysis of this compound is its susceptibility to thermal degradation. Standard GC and GC-MS analysis often involves high temperatures in the injector and column, which can cause this compound to decompose. This thermal lability makes it difficult to obtain accurate and reproducible quantification using GC-based methods[1]. Therefore, HPLC is the recommended technique for the reliable quantification of this compound.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method provides a reliable and robust approach for the quantification of this compound residues in crop samples[1][2].

Experimental Protocol: HPLC Quantification of this compound

This protocol is adapted from the method described by Huang et al. (1998)[1].

1. Sample Preparation (for Citrus Fruits)

-

Homogenization: Weigh 10 g of a homogenized citrus fruit sample.

-

Extraction: Add 30 ml of water and 80 ml of methanol to the homogenate and shake for 3 minutes.

-

Filtration: Filter the mixture. Wash the residue and container with 50 ml of methanol and filter again.

-

Concentration: Combine the filtrates and evaporate to approximately 50 ml at 35°C under reduced pressure.

-

Liquid-Liquid Partitioning: Transfer the concentrate to a separation funnel. Add 50 ml of a 5% NaCl solution and partition successively with 70 ml and 50 ml of dichloromethane.

-

Drying and Evaporation: Combine the organic phases and dry over anhydrous sodium sulfate. Evaporate to dryness at 35°C under reduced pressure.

-

Cleanup (Sep-Pak Florisil Cartridge):

-

Dissolve the residue in 5 ml of dichloromethane.

-

Activate a Sep-Pak Florisil cartridge with 10 ml of dichloromethane.

-

Transfer 2 ml of the dissolved residue to the cartridge.

-

Elute the this compound with 15 ml of dichloromethane.

-

Evaporate the elute to dryness at 35°C.

-

-

Reconstitution: Dissolve the final residue in 2 ml of methanol for HPLC analysis[1].

2. HPLC Conditions

| Parameter | Setting |

| Column | Lichrospher PR-18 |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 235 nm |

| Injection Volume | 20 µl |

3. Quantitative Data

The following table summarizes the quantitative data for the HPLC method.

| Parameter | Value | Reference |

| Retention Time | ~19.9 min | [1] |

| Linear Range | 1-10 µg/ml | [1] |

| Regression Coefficient (r) | 0.9993 | [1] |

| Average Recovery | 92.4-94.9% | [1][2] |

| Limit of Detection (LOD) | 0.05 ppm | [1][2] |

Exploratory Method: Gas Chromatography (GC)

Important Considerations: As previously mentioned, this compound is thermally labile, and GC analysis is prone to inaccuracies due to decomposition[1]. The following protocol is a hypothetical starting point for researchers wishing to explore GC-based methods, but it requires careful optimization and validation against a reference method like HPLC. Minimizing temperatures and analysis time is critical.

Experimental Protocol: Hypothetical GC Quantification of this compound

1. Sample Preparation

The sample preparation procedure described for the HPLC method can be used. For the final step, the residue should be reconstituted in a solvent suitable for GC, such as acetone or hexane.

2. GC Conditions (Hypothetical)

| Parameter | Suggested Setting | Rationale |

| Column | DB-608 or similar mid-polarity column | A DB-608 has been used for the analysis of other pesticides like allethrin in the same study that identified this compound's thermal lability[1]. |

| Carrier Gas | Nitrogen | A common carrier gas for ECD. |

| Injector Temperature | 200°C (or lower) | A lower injector temperature may help to minimize on-column decomposition. |

| Oven Temperature Program | Initial: 180°C, hold for 1 minRamp: 10°C/min to 250°C, hold for 5 min | A relatively gentle temperature ramp is suggested to avoid rapid heating that could degrade the analyte. |

| Detector | Electron Capture Detector (ECD) | ECD is highly sensitive to halogenated compounds like this compound[3][4][5]. |

| Detector Temperature | 280°C | |

| Injection Volume | 1 µl |

3. Expected Quantitative Data (Hypothetical)

The following table provides an example of the type of quantitative data that would need to be generated during method development and validation. Actual values would need to be determined experimentally.

| Parameter | Expected Range (for method validation) |

| Retention Time | To be determined experimentally |

| Linear Range | To be determined experimentally (e.g., 0.05-1.0 µg/ml) |

| LOD | To be determined experimentally (target <0.05 ppm) |

| LOQ | To be determined experimentally |

| Recovery | To be determined experimentally (target 70-120%) |

Experimental Workflow Diagram

Caption: Workflow for this compound quantification.

For the accurate and reliable quantification of this compound, the use of the detailed HPLC-UV method is strongly recommended due to the thermal instability of the analyte. The provided sample preparation protocol has been shown to yield high recovery rates. While a GC-ECD method may be explored, it requires significant optimization and validation to mitigate the risk of thermal degradation and should be used with caution. Researchers should prioritize methods that ensure the integrity of the analyte throughout the analytical process.

References

Benzoximate Application in Controlling Panonychus and Eotetranychus spp.: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoximate is a non-systemic acaricide with contact and stomach action, previously utilized for the control of spider mites, including their eggs, on various crops such as apples, citrus, grapes, and other fruit trees.[1] Although now considered largely obsolete in many regions, understanding its application and the methodologies for evaluating its efficacy remains pertinent for resistance management studies, research into alternative acaricides, and for its potential use in specific agronomical contexts. This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound and other acaricides against economically important mite species, namely Panonychus ulmi (European red mite) and Eotetranychus carpini (yellow spider mite).

Target Pest Species

-

Panonychus ulmi : A significant pest in apple orchards and other deciduous fruit trees, feeding on leaves which can lead to reduced photosynthesis, leaf drop, and impact on fruit development.

-

Eotetranychus carpini : A key pest in vineyards, causing damage to grape leaves which can affect grape quality and yield. This compound has been noted as a recommended compound for its control.[2]

Mode of Action

The precise mode of action of this compound is not fully elucidated, though it is believed to disrupt the nervous system of mites.[1] Many acaricides with neurotoxic activity interfere with the function of various channels or receptors within the central nervous system of the target pest.[1]

Data Presentation

Due to the obsolete status of this compound, recent and comprehensive quantitative efficacy data (e.g., LC50 values) is scarce in publicly available literature. The following table is provided as a template for researchers to structure their own data when conducting efficacy studies based on the protocols outlined in this document.

Table 1: Template for Recording Acaricide Efficacy Data

| Acaricide & Concentration | Target Mite Species | Life Stage | Bioassay Method | Replicates (n) | Mortality (%) (Mean ± SD) | LC50 (95% CI) | Notes |

| e.g., this compound (100 ppm) | Panonychus ulmi | Adult Female | Leaf Dip | 5 | |||

| Egg | Leaf Dip | 5 | |||||

| e.g., this compound (200 ppm) | Eotetranychus carpini | Adult Female | Leaf Dip | 5 | |||

| Egg | Leaf Dip | 5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for acaricide efficacy testing and can be adapted for use with this compound or other test compounds.

Protocol 1: Leaf Dip Bioassay for Adult Mite Mortality

This protocol is adapted from the IRAC Susceptibility Test Method 013 for Panonychus ulmi.

Objective: To determine the contact toxicity of an acaricide to adult female mites.

Materials:

-

Perspex holding cells

-

Rubber bands

-

100-ml glass beakers

-

1-ml disposable plastic syringes

-

Fine sable brushes

-

Hand lens (minimum 10x) or binocular microscope

-

Maximum/minimum thermometer

-

Untreated host plant leaves (e.g., apple, grape)

-

Test acaricide (e.g., this compound)

-

Distilled water

-

Wetting agent (optional, use with caution as it may affect results)

-

Scintillation vials with water

Procedure:

-

Mite Collection: Collect adult female mites from a field population or a laboratory colony. A density of at least 10 adult mites per leaf is recommended for field collection.

-

Preparation of Test Solutions: Prepare a range of concentrations of the test acaricide in distilled water. A control solution of distilled water (and wetting agent, if used) should also be prepared.

-

Leaf Treatment: Dip individual host plant leaves into the test solutions for 5 seconds with gentle agitation. Allow the leaves to air dry completely.

-

Assembly of Bioassay Units:

-

Place each treated leaf in a Perspex holding cell, ensuring the upper leaf surface is exposed internally.

-

The petiole of the leaf should extend outside the cell into a scintillation vial containing water to maintain leaf turgor.

-

-

Mite Infestation: Using a fine sable brush, carefully transfer 10-20 adult female mites onto the treated leaf surface within each holding cell.

-

Incubation:

-

Seal the holding cells with rubber bands.

-

Maintain the assembled cells at a constant temperature (e.g., 20-25°C) under low light intensity or in darkness.

-

-

Mortality Assessment:

-

After a predetermined period (e.g., 24, 48, or 72 hours), assess mite mortality under a binocular microscope.

-

Gently prod each mite with a fine brush; mites that do not show any movement are considered dead.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration.

-

Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of mites, 'T' is the treated group, and 'C' is the control group.

-

Use probit analysis to determine the LC50 value.

-

Protocol 2: Field Trial for Efficacy Evaluation

This protocol provides a general framework for conducting field trials to assess acaricide performance under real-world conditions.

Objective: To evaluate the efficacy and residual activity of an acaricide in controlling a target mite population in an orchard or vineyard.

Materials:

-

Commercial airblast sprayer or other suitable application equipment

-

Test acaricide at the desired formulation and concentration

-

Water

-

Hand lens for in-field mite counting

-

Leaf sample bags

-

Binocular microscope for laboratory counting

Procedure:

-

Trial Plot Selection: Select a site with a uniform and sufficient infestation of the target mite species. The trial should be arranged in a randomized complete block design with a minimum of four replicate plots per treatment, including an untreated control.

-

Pre-treatment Sampling: Before application, collect a baseline sample of leaves (e.g., 50 leaves per plot) and count the number of motile mites and eggs to establish the initial population density.

-

Acaricide Application:

-

Calibrate the sprayer to deliver the intended volume of spray solution per unit area.

-

Apply the acaricide treatment to the designated plots, ensuring thorough coverage of the foliage. The control plots should be sprayed with water only.

-

-

Post-treatment Sampling:

-

Collect leaf samples from each plot at regular intervals after application (e.g., 3, 7, 14, and 21 days).

-

In the laboratory, count the number of live motile mites and viable eggs on each leaf sample under a microscope.

-

-

Data Analysis:

-

Calculate the mean number of mites and eggs per leaf for each treatment at each sampling date.

-

Determine the percentage of population reduction for each treatment relative to the control using a suitable formula (e.g., Henderson-Tilton).

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

-

Visualizations

The following diagrams illustrate a generalized experimental workflow for acaricide testing and a conceptual representation of the potential mode of action of neurotoxic acaricides.

Caption: A generalized workflow for conducting a leaf dip bioassay to evaluate acaricide efficacy.

Caption: Postulated neurotoxic mode of action for certain acaricides.

References

Application Notes and Protocols for Benzoximate Analysis in Fruit Crops

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the determination of benzoximate residues in various fruit crops. This compound is an acaricide used to control mites on a variety of fruits, including apples, citrus, and grapes. Monitoring its residues is crucial to ensure food safety and compliance with regulatory limits. The protocols outlined below are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound

| Property | Value |

| Chemical Name | 3-chloro-α-ethoxyimino-2,6-dimethoxybenzyl benzoate |

| CAS Number | 29104-30-1 |

| Molecular Formula | C₁₈H₁₈ClNO₅ |

| Molecular Weight | 363.79 g/mol |

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices. The following protocol is a general guideline and may require minor modifications based on the specific fruit matrix and available laboratory equipment.

I. Extraction

-

Homogenization: Weigh 10-15 g of a representative sample of the fruit crop (e.g., apple, orange, grape) into a blender. Homogenize until a uniform puree is obtained. For fruits with high water content, it may be beneficial to freeze the sample with dry ice before homogenization to prevent enzymatic degradation.

-

Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

-

Shaking: Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

-

Salt Addition: Add the contents of a QuEChERS extraction salt packet. A common formulation (EN 15662) contains 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. The addition of salts induces phase separation and helps to drive the pesticides into the acetonitrile layer.

-

Second Shaking: Immediately after adding the salts, cap the tube and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in the separation of the sample into a top layer of acetonitrile extract, a middle layer of fruit solids, and a bottom layer of water.

II. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer of Supernatant: Carefully transfer an aliquot (typically 1-8 mL) of the upper acetonitrile layer into a 15 mL dSPE cleanup tube. The dSPE tube contains a combination of sorbents to remove interfering matrix components.

-

dSPE Sorbent Composition: The choice of dSPE sorbents depends on the fruit matrix.

-

For most fruits (e.g., apples, grapes): A common mixture is 150 mg of anhydrous MgSO₄ and 25-50 mg of primary secondary amine (PSA). PSA removes organic acids, sugars, and some lipids.

-

For pigmented fruits (e.g., some grape varieties): Graphitized carbon black (GCB) may be added to remove pigments. However, GCB can also retain some planar pesticides, so its use should be evaluated carefully. A typical amount would be 7.5-15 mg of GCB.

-

For fruits with higher lipid content: C18 sorbent (25-50 mg) can be added to remove non-polar interferences.

-

-

Shaking: Cap the dSPE tube and shake vigorously for 30 seconds to 1 minute.

-

Centrifugation: Centrifuge the dSPE tube at ≥4000 rpm for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract, ready for instrumental analysis. It can be transferred to an autosampler vial. For LC-MS/MS analysis, the extract may need to be diluted with a suitable solvent (e.g., mobile phase) and filtered through a 0.22 µm syringe filter. For GC-MS/MS analysis, a solvent exchange to a more volatile solvent like acetone or hexane may be performed, and the addition of an analyte protectant is recommended to mitigate matrix effects in the GC inlet.[1]

Instrumental Analysis

Both GC-MS/MS and LC-MS/MS are suitable for the determination of this compound. The choice of instrument will depend on availability and the specific requirements of the analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers high selectivity and sensitivity for the analysis of thermally stable and volatile compounds like this compound.

Typical GC-MS/MS Parameters:

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |

| Injection Mode | Splitless or Pulsed Splitless |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250-280 °C |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Program | Start at 70-90°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230-250 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound: Specific MRM transitions should be optimized in the laboratory. The following are suggested transitions based on common fragmentation patterns:

-

Quantifier: m/z 363 -> 105

-

Qualifier: m/z 363 -> 77

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly well-suited for the analysis of a wide range of pesticides, including those that may be thermally labile.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| LC Column | C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and/or 5 mM ammonium formate |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-20 min, 5% B. |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 2-5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5-4.0 kV |

| Source Temperature | 120-150 °C |

| Desolvation Temp. | 350-500 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound: Specific MRM transitions should be optimized in the laboratory. The following are suggested transitions based on common fragmentation patterns:

-

Precursor Ion: [M+H]⁺ m/z 364.1

-

Quantifier: m/z 364.1 -> 105.1

-

Qualifier: m/z 364.1 -> 133.1

Method Validation Data

The following table summarizes typical performance data for the analysis of this compound in fruit matrices using the QuEChERS method followed by chromatographic analysis. It is important to note that these values are indicative and should be verified in the laboratory through a full method validation study.

| Fruit Matrix | Analytical Technique | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) |

| Apple | GC-MS/MS or LC-MS/MS | 80 - 110 | 0.005 - 0.01 | 0.01 - 0.02 |

| Citrus (Orange) | GC-MS/MS or LC-MS/MS | 72 - 118[2] | 0.005 - 0.01 | 0.01 - 0.02 |

| Grape | GC-MS/MS or LC-MS/MS | 70 - 110 | 0.005 - 0.01 | 0.01 - 0.02 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical instrument performance for multi-residue pesticide analysis in these matrices.[3]

Experimental Workflow Diagrams

References

Benzoximate Bioassay Protocols for Acaricide Efficacy Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoximate is a non-systemic acaricide with contact and stomach action, previously used to control spider mites on various fruit trees and ornamental plants.[1][2][3] Although its use has been discontinued in many regions, understanding its efficacy and the methodologies for its assessment remains relevant for resistance management studies and the development of new acaricidal compounds.[1][3] The precise mode of action of this compound is not fully elucidated but is thought to involve disruption of the nervous system.[1] Resistance to this compound has been reported in several mite species, including the citrus red mite, European red mite, and two-spotted spider mite.[2]

These application notes provide detailed protocols for standardized bioassays to determine the efficacy of this compound and other contact acaricides against key mite species such as Tetranychus urticae (Two-spotted spider mite) and Panonychus ulmi (European red mite). The protocols are designed to be adaptable for screening new compounds and monitoring for resistance in mite populations.

Data Presentation: Acaricide Efficacy